2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde

Description

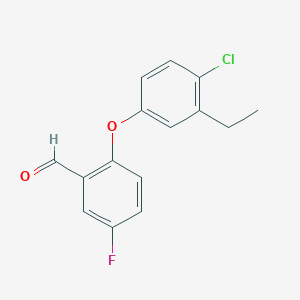

Molecular Formula: C₁₃H₁₀ClFO₂ Structure: This compound consists of a benzaldehyde core substituted with a 5-fluoro group and a 4-chloro-3-ethylphenoxy moiety. The ethyl group at the 3-position of the chlorophenoxy ring enhances lipophilicity and steric bulk, distinguishing it from simpler halogenated benzaldehydes. The aldehyde functional group (-CHO) confers reactivity, enabling applications in synthesizing Schiff bases or pharmaceuticals .

Key physicochemical properties (predicted):

- Molecular Weight: 268.67 g/mol

- LogP: ~3.2 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 0/3

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO2/c1-2-10-8-13(4-5-14(10)16)19-15-6-3-12(17)7-11(15)9-18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCOKCNBAGCSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde typically involves multiple steps, including halogenation, alkylation, and formylation reactions. One common method involves the reaction of 4-chloro-3-ethylphenol with 5-fluorobenzaldehyde under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzoic acid.

Reduction: Formation of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde

Molecular Formula : C₁₃H₈ClFO₂

Differences :

- Lacks the ethyl group at the 3-position of the chlorophenoxy ring.

- Impact : Reduced steric hindrance and lower logP (~2.8), making it less lipophilic than the ethyl-substituted analog. This structural simplicity may improve solubility but reduce binding affinity in hydrophobic environments .

| Property | 2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde | 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde |

|---|---|---|

| Molecular Weight | 268.67 g/mol | 254.65 g/mol |

| logP | ~3.2 | ~2.8 |

| Key Functional Groups | Aldehyde, ethyl, chloro, fluoro | Aldehyde, chloro, fluoro |

2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Molecular Formula : C₁₃H₈BrFO₂

Differences :

5-Chloro-2,4-difluorobenzaldehyde

Molecular Formula : C₇H₃ClF₂O

Differences :

- Lacks the phenoxy ether linkage and ethyl group.

- Impact: Simplified structure with higher polarity (logP ~1.9) due to two fluorine atoms.

CETP Inhibitor with 4-Chloro-3-ethylphenoxy Substituent

Example: ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]-amino}-1,1,1-trifluoropropan-2-ol) Differences:

- Shares the 4-chloro-3-ethylphenoxy group but incorporates a pyrimidine ring and trifluoromethyl groups.

- Impact : The pyrimidine and tetrafluoroethoxy groups enhance CETP inhibition by blocking lipid transfer tunnels via polar interactions. The target compound’s aldehyde group, while reactive, lacks the structural complexity needed for direct CETP inhibition .

Biological Activity

2-(4-Chloro-3-ethylphenoxy)-5-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF O, with a molecular weight of approximately 232.68 g/mol. Its structure includes a chlorinated phenyl ring, an ethyl substituent, and a fluorobenzaldehyde moiety, which contribute to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, compounds with fluorine substitutions have been shown to enhance cytotoxicity against various cancer cell lines. In particular:

- Inhibitory Activity : A related study demonstrated that compounds with similar structures exhibited IC50 values lower than 5 µM against human non-small cell lung cancer A549 cells, indicating potent anticancer activity .

- Mechanism of Action : These compounds may induce apoptosis through mitochondrial pathways and the activation of caspase-3, leading to programmed cell death in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogous compounds have been evaluated for their effectiveness against bacterial strains and fungi:

- Bacterial Inhibition : Compounds featuring similar functional groups have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of phenoxybenzaldehyde and tested their biological activities. The results indicated that modifications to the phenyl ring significantly affected their biological efficacy .

- Comparative Analysis : In a comparative analysis of fluorinated compounds, it was found that those with electron-withdrawing groups like chlorine and fluorine exhibited enhanced biological activities compared to non-fluorinated analogs .

Data Tables

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound 6k | 3.14 | Anticancer |

| Compound 6l | 0.46 | Anticancer |

| Control (5-FU) | 4.98 | Anticancer |

The proposed mechanism of action for this compound involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.